2,3-bis[(E)-2-(2-nitrophenyl)ethenyl]quinoxaline
Overview
Description
2,3-bis[(E)-2-(2-nitrophenyl)ethenyl]quinoxaline is an organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This particular compound is characterized by the presence of two 2-(2-nitrophenyl)vinyl groups attached to the quinoxaline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-bis[(E)-2-(2-nitrophenyl)ethenyl]quinoxaline typically involves the condensation of 2-nitrobenzaldehyde with 2,3-diaminobenzene under basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the quinoxaline core. The reaction conditions often include the use of a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,3-bis[(E)-2-(2-nitrophenyl)ethenyl]quinoxaline can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Substitution: The vinyl groups can participate in substitution reactions, where the nitro groups can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas and palladium on carbon as a catalyst.
Reduction: Reagents such as potassium permanganate or chromium trioxide can be used.
Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.
Major Products
Scientific Research Applications
2,3-bis[(E)-2-(2-nitrophenyl)ethenyl]quinoxaline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Medicine: Quinoxaline derivatives have been investigated for their potential antiviral, antibacterial, and anticancer properties.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2,3-bis[(E)-2-(2-nitrophenyl)ethenyl]quinoxaline exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific functional groups. For example, the nitro groups can participate in redox reactions, while the quinoxaline core can interact with nucleic acids or proteins.
Comparison with Similar Compounds
Similar Compounds
2,3-bis(phenylamino)quinoxaline: This compound has similar structural features but with phenylamino groups instead of nitrophenyl groups.
2,3-dimethylquinoxaline: A simpler quinoxaline derivative with methyl groups.
2,3-diphenylquinoxaline: Another derivative with phenyl groups.
Uniqueness
2,3-bis[(E)-2-(2-nitrophenyl)ethenyl]quinoxaline is unique due to the presence of both nitrophenyl and vinyl groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2,3-bis[(E)-2-(2-nitrophenyl)ethenyl]quinoxaline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N4O4/c29-27(30)23-11-5-1-7-17(23)13-15-21-22(26-20-10-4-3-9-19(20)25-21)16-14-18-8-2-6-12-24(18)28(31)32/h1-16H/b15-13+,16-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFPOULHVJEWTJ-WXUKJITCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC2=NC3=CC=CC=C3N=C2C=CC4=CC=CC=C4[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C2=NC3=CC=CC=C3N=C2/C=C/C4=CC=CC=C4[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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